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Compound of Interest

Compound Name: K145

Cat. No.: B15609897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent sphingosine kinase

2 (SphK2) inhibitors, K145 and ABC294640 (also known as Opaganib). Both compounds are

under investigation for their potential as anti-cancer therapeutics due to their role in modulating

the sphingolipid signaling pathway, a critical regulator of cell proliferation, survival, and

apoptosis. This document synthesizes available preclinical data to facilitate an objective

evaluation of their performance.

Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of K145 and ABC294640 based

on published experimental data. It is important to note that the presented data is compiled from

separate studies and does not represent a direct head-to-head comparison under identical

experimental conditions.

Table 1: In Vitro Efficacy - Inhibition of SphK2 and Cancer Cell Proliferation
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Parameter K145 ABC294640 (Opaganib)

Target Sphingosine Kinase 2 (SphK2) Sphingosine Kinase 2 (SphK2)

Mechanism of Action
Substrate-competitive

inhibitor[1][2]

Competitive inhibitor with

respect to sphingosine[3]

IC₅₀ (SphK2) 4.3 µM[1][2] ~60 µM[4]

Kᵢ (SphK2) 6.4 µM[1][2] 9.8 µM[3]

Cell Line Proliferation IC₅₀

U937 (Human leukemia)
Concentration-dependent

inhibition (0-10 µM)[1][2]
Not Reported

HepG2 (Human liver cancer) Not Reported ~6 µM[3]

A-498 (Human kidney cancer) Not Reported 12.2 µM

PANC-1 (Human pancreatic

cancer)
Not Reported 32.8 µM

HT-29 (Human colon cancer) Not Reported 48.1 µM[3]

SK-HEP-1 (Human liver

cancer)
Not Reported ~70 µM[2]

Hep 3b2.1-7 (Human liver

cancer)
Not Reported ~35 µM[2]

Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
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Animal Model Compound
Dosing
Regimen

Tumor Growth
Inhibition

Reference

U937 Xenograft

(BALB/c-nu

mice)

K145

50 mg/kg, daily,

oral gavage for

15 days

Significant

inhibition of

tumor growth[1]

[1]

Mammary

Adenocarcinoma

Xenograft (mice)

ABC294640

35 and 100

mg/kg, every

other day, oral

administration

Dose-dependent

tumor growth

reduction[5]

[5]

Hepatocellular

Carcinoma (SK-

HEP-1 and

HepG2)

Xenografts

(mice)

ABC294640
50 or 100 mg/kg,

daily

Reduced tumor

growth[2][5]
[2][5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by K145 and ABC294640,

and a general workflow for evaluating their efficacy.
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Figure 1. Simplified signaling pathway of SphK2 inhibition by K145 and ABC294640.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15609897?utm_src=pdf-body-img
https://www.benchchem.com/product/b15609897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Efficacy Assessment
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Figure 2. General experimental workflow for comparing the efficacy of SphK2 inhibitors.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of findings.
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In Vitro Cell Proliferation Assay (Sulforhodamine B -
SRB Assay)
This assay is commonly used to determine cytotoxicity and cell proliferation.

Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of K145 or

ABC294640 for a specified duration (e.g., 72 hours).

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

Washing: Unbound dye is removed by washing with 1% acetic acid.

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

Absorbance Measurement: The optical density is read at a specific wavelength (e.g., 510

nm) using a microplate reader.

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of compounds in a living organism.

Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously

injected into the flank of immunocompromised mice (e.g., BALB/c-nu or NOD/SCID).

Tumor Growth: Tumors are allowed to grow to a palpable size.

Randomization and Treatment: Mice are randomized into control and treatment groups. The

treatment group receives the compound (K145 or ABC294640) via a specified route (e.g.,

oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.
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Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using

calipers, typically calculated using the formula: (Length × Width²) / 2.

Monitoring: The body weight and general health of the mice are monitored to assess toxicity.

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised

and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights

of the treated group to the control group. Pharmacodynamic markers, such as S1P levels in

the tumor or plasma, may also be analyzed.

Discussion
Both K145 and ABC294640 are selective inhibitors of SphK2 that have demonstrated anti-

cancer activity in preclinical models. ABC294640 has a broader range of published in vitro data

across various cancer cell lines, while the available data for K145 is more focused. A recent

study that directly compared both compounds' effects on sphingolipid profiles in non-cancerous

cell lines (Chang, HepG2, and HUVEC) surprisingly found that both inhibitors led to a dose-

dependent increase in cellular sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-

phosphate (dhS1P), contrary to the expected outcome of SphK2 inhibition. The study suggests

this may be due to off-target effects on other enzymes in the sphingolipid pathway, such as

dihydroceramide desaturase.

The in vivo studies confirm the anti-tumor activity of both compounds. However, the differences

in the xenograft models, dosing regimens, and cancer types used in the available studies

preclude a direct comparison of their in vivo potency.

In conclusion, while both K145 and ABC294640 show promise as SphK2-targeting anti-cancer

agents, further head-to-head comparative studies in the same cancer models are necessary for

a definitive assessment of their relative efficacy. Researchers should also consider the potential

for off-target effects on the broader sphingolipid metabolism when interpreting experimental

results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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